molecular formula C17H15ClN2O2 B13731483 4(3H)-Quinazolinone, 7-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- CAS No. 27945-53-5

4(3H)-Quinazolinone, 7-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

Cat. No.: B13731483
CAS No.: 27945-53-5
M. Wt: 314.8 g/mol
InChI Key: LIMWHHPFZIKHRE-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 7-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 7-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and a chloro-substituted benzaldehyde.

    Cyclization: The aniline derivative undergoes cyclization with the benzaldehyde in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid, to form the quinazolinone core.

    Methylation: The final step involves methylation of the 2-position using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 7-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 7-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a similar core structure.

    7-Chloroquinazolinone: A derivative with a chlorine atom at the 7-position.

    3-(3,5-Dimethyl-4-hydroxyphenyl)quinazolinone: A derivative with a substituted phenyl group at the 3-position.

Uniqueness

4(3H)-Quinazolinone, 7-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is unique due to the specific combination of substituents, which can confer distinct biological activities and properties compared to other quinazolinone derivatives.

Properties

CAS No.

27945-53-5

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

7-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C17H15ClN2O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-8-12(18)4-5-14(15)17(20)22/h4-8,21H,1-3H3

InChI Key

LIMWHHPFZIKHRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C

Origin of Product

United States

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